Formaldehyd-2,4-Dinitrophenylhydrazon

Übersicht

Beschreibung

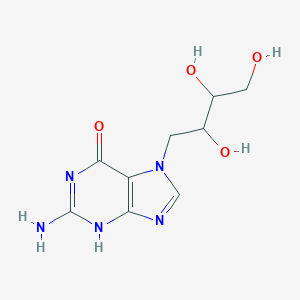

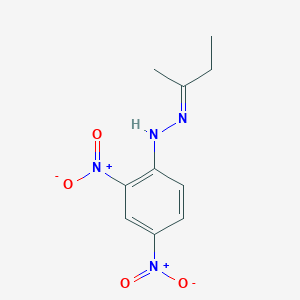

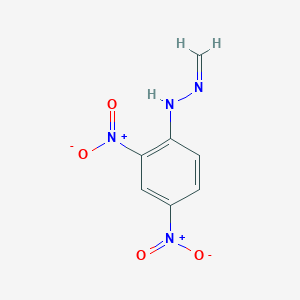

Methanal 2,4-dinitrophenylhydrazone, also known as Formaldehyde 2,4-Dinitrophenylhydrazone, is a chemical compound with the molecular formula C7H6N4O4 . It is used in Brady’s reagent, also known as Borche’s reagent, which is prepared by dissolving 2,4-dinitrophenylhydrazine (DNPH) in a solution containing methanol and some concentrated sulfuric acid . This solution is used to detect ketones and aldehydes .

Synthesis Analysis

The synthesis of Methanal 2,4-dinitrophenylhydrazone involves the dissolution of 2,4-dinitrophenylhydrazine in a solution containing methanol and concentrated sulfuric acid . The production of a yellow, orange, or red dinitrophenylhydrazone precipitate indicates a positive test .Molecular Structure Analysis

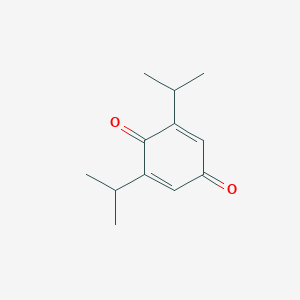

The molecular structure of Methanal 2,4-dinitrophenylhydrazone consists of 7 Carbon atoms, 6 Hydrogen atoms, 4 Nitrogen atoms, and 4 Oxygen atoms . The molecular weight of the compound is 210.15 g/mol . The InChIKey of the compound is UEQLSLWCHGLSML-UHFFFAOYSA-N .Chemical Reactions Analysis

Methanal 2,4-dinitrophenylhydrazone is involved in nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Wissenschaftliche Forschungsanwendungen

- Die Stabilität und die genau definierten Eigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug für Kalibrierungs- und Qualitätskontrollzwecke .

Analytischer Standard in der Chromatographie

Formaldehyd-Messung

Zusammenfassend lässt sich sagen, dass Formaldehyd-2,4-Dinitrophenylhydrazon ein unverzichtbares Werkzeug in der analytischen Chemie, Umweltwissenschaft und industriellen Anwendungen ist. Seine präzisen Quantifizierungsfähigkeiten tragen zu sichereren Produkten und einem besseren Verständnis von Formaldehyd-bezogenen Prozessen bei. Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, können Sie sich gerne melden! 😊

Wirkmechanismus

The mechanism of action of Methanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazone first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .

Safety and Hazards

Methanal 2,4-dinitrophenylhydrazone is a flammable solid . It is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Biochemische Analyse

Biochemical Properties

Formaldehyde 2,4-Dinitrophenylhydrazone plays a significant role in biochemical reactions. It is involved in the derivatization reaction of formaldehyde and 2,4-dinitrophenylhydrazine

Molecular Mechanism

The molecular mechanism of Formaldehyde 2,4-Dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .

Temporal Effects in Laboratory Settings

In laboratory settings, Formaldehyde 2,4-Dinitrophenylhydrazone shows stability over time . The compound is synthesized through a derivatization reaction that involves optimizing parameters such as reaction time, the acidity of the reaction solution, and the number of extractions .

Metabolic Pathways

Formaldehyde 2,4-Dinitrophenylhydrazone is involved in the one-carbon metabolic pathway . It is part of the glycine cleavage system, a key position in this pathway .

Eigenschaften

IUPAC Name |

N-(methylideneamino)-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQLSLWCHGLSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148405 | |

| Record name | Formaldehyde, (2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1081-15-8 | |

| Record name | Formaldehyde, (2,4-dinitrophenyl)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanal 2,4-dinitrophenylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanal 2,4-dinitrophenylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formaldehyde, (2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Formaldehyde 2,4-dinitrophenylhydrazone is primarily used as a stable derivative for the analysis of formaldehyde in various matrices, including air, milk, and automotive exhaust. Formaldehyde, due to its volatility and reactivity, is difficult to analyze directly. Converting it to DNPH-HCHO allows for more reliable detection and quantification. [, , ]

ANone: DNPH-HCHO is formed through a derivatization reaction between formaldehyde and 2,4-dinitrophenylhydrazine (2,4-DNPH) in the presence of an acid catalyst. This reaction forms a stable hydrazone derivative that can be easily separated and detected using techniques like High-Performance Liquid Chromatography (HPLC). [, , ]

ANone: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is widely used for the analysis of DNPH-HCHO. This technique offers good separation and sensitivity for the determination of formaldehyde levels in various samples. [, , , ] More advanced techniques like HPLC coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS) can be used for increased selectivity and sensitivity, especially in complex matrices. []

ANone: Yes, research indicates that nitrogen dioxide (NO2) can interfere with the determination of aldehydes and ketones when using 2,4-DNPH-coated solid sorbents for sampling. This interference highlights the importance of considering potential interferences and employing appropriate sampling and analysis strategies. [] Additionally, a study identified an artifact peak co-eluting with DNPH-HCHO in GC-MS analysis, emphasizing the need for careful method optimization and validation. []

ANone: The molecular formula of Formaldehyde 2,4-dinitrophenylhydrazone is C7H6N4O4, and its molecular weight is 226.14 g/mol. []

ANone: Crystallographic studies reveal that the Formaldehyde 2,4-dinitrophenylhydrazone molecule is essentially planar. The nitro groups on the benzene ring are nearly coplanar with the ring structure itself. The crystal structure is stabilized by various intermolecular interactions, including C—H⋯O, N—H⋯O, and C—H⋯N hydrogen bonds, as well as short O⋯O and O⋯N contacts. []

ANone: While DNPH-HCHO derivatization followed by HPLC analysis is a common approach, alternative methods for formaldehyde determination exist. These may include other derivatization reagents, different analytical techniques (e.g., gas chromatography), or direct measurement methods depending on the specific application and required sensitivity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.